molecular formula C13H15N3O2S B2481882 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one CAS No. 1171671-11-6

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

Cat. No. B2481882
CAS RN: 1171671-11-6
M. Wt: 277.34
InChI Key: JMPLQDHVNLBTGX-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of pyrrolidin-2-one derivatives and has been shown to exhibit promising biological activity against a variety of diseases.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of diseases. For instance, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. In addition, it has also been found to inhibit the activity of various kinases such as MAPK and PI3K, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
The compound has been shown to exhibit several biochemical and physiological effects. For instance, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. In addition, it has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one in lab experiments is its potent biological activity against various diseases. In addition, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using the compound is its potential toxicity and lack of specificity towards certain targets.

Future Directions

There are several future directions that can be explored in the research of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one. For instance, further studies can be conducted to investigate the compound's potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. In addition, the compound's pharmacokinetic and pharmacodynamic properties can be further optimized to improve its efficacy and reduce its toxicity. Furthermore, the compound can also be used as a lead compound for the development of novel analogs with improved biological activity and selectivity.

Synthesis Methods

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one involves the reaction between 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then cyclized using acetic anhydride to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that the compound possesses potent anti-inflammatory and anti-cancer properties. In addition, it has also been found to exhibit neuroprotective effects and has shown promising results in the treatment of Alzheimer's disease.

properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-thiophen-2-ylethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-14-13(18-15-9)10-7-12(17)16(8-10)5-4-11-3-2-6-19-11/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPLQDHVNLBTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(=O)N(C2)CCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidin-2-one

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